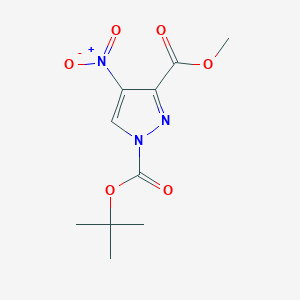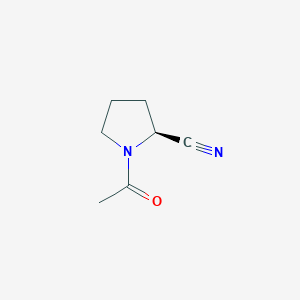![molecular formula C12H11N3 B12874230 1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12874230.png)
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole is an organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a benzimidazole core substituted with a methyl group and a pyrrole ring. Benzimidazoles are known for their diverse biological activities, making them significant in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with a suitable pyrrole derivative. One common method includes:
Starting Materials: o-phenylenediamine and 2-acetylpyrrole.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) under reflux conditions.
Procedure: The mixture is heated to promote cyclization, leading to the formation of the benzimidazole ring fused with the pyrrole moiety.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This often involves:
Catalysts: Use of catalysts like Lewis acids to enhance reaction rates.
Solvents: Employing high-boiling solvents such as xylene or toluene to maintain the reaction temperature.
Purification: Techniques like recrystallization or column chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyrrole ring.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Reduced pyrrole derivatives.
Substitution: Alkylated benzimidazole derivatives.
Applications De Recherche Scientifique
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its antimicrobial and anticancer properties. Benzimidazole derivatives are known for their activity against a variety of pathogens.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mécanisme D'action
The mechanism by which 1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole exerts its effects involves:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in cell signaling pathways.
Pathways Involved: It may inhibit kinase activity, leading to the disruption of phosphorylation processes essential for cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-1H-benzimidazole: Lacks the pyrrole ring, making it less versatile in biological applications.
1H-pyrrole-2-carboxylic acid: Contains the pyrrole ring but lacks the benzimidazole core, limiting its range of activities.
Uniqueness
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole is unique due to its combined benzimidazole and pyrrole structures, which confer a broad spectrum of biological activities and synthetic versatility. This dual functionality makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C12H11N3 |
|---|---|
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
1-methyl-2-(1H-pyrrol-2-yl)benzimidazole |
InChI |
InChI=1S/C12H11N3/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10/h2-8,13H,1H3 |
Clé InChI |
VDGOZWVBFWXRTK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1C3=CC=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione](/img/structure/B12874147.png)

![2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12874159.png)

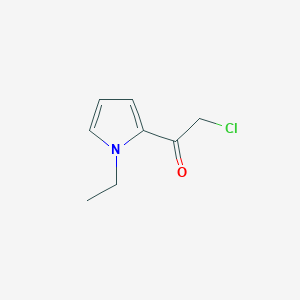
![1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione](/img/structure/B12874184.png)
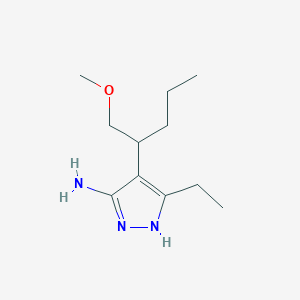
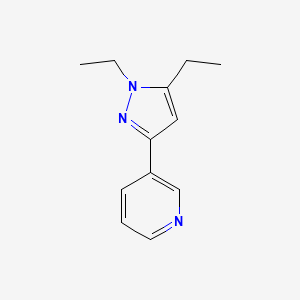
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
